2-(3-hydroxy-4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide
Description
Properties
IUPAC Name |
2-[3-hydroxy-4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenoxy]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11-17(12-5-3-2-4-6-12)18(22-21-11)14-8-7-13(9-15(14)23)25-10-16(24)20-19/h2-9,23H,10,19H2,1H3,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFOZCJRZWSPLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=O)NN)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-hydroxy-4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a derivative of hydrazide and pyrazole, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a hydrazide moiety linked to a pyrazole derivative, which is known for various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- U937 (monocytic leukemia)
The compound showed IC50 values comparable to established chemotherapeutics, indicating significant potency. For instance, in one study, the IC50 value against MCF-7 cells was reported to be around 15.63 µM , similar to that of Tamoxifen, a well-known breast cancer treatment .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, leading to decreased cell proliferation.
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in tumor growth and survival pathways.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects . Studies indicated that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Study 1: Cytotoxicity Evaluation
A study conducted on various cancer cell lines evaluated the cytotoxicity of the compound using MTT assays. The findings indicated significant cytotoxicity with an IC50 range from 10 µM to 20 µM across different cell lines .
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanistic pathways activated by the compound. It was found to upregulate p53 expression and increase caspase-3 activity, which are critical markers for apoptosis .
Comparative Analysis
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with the target molecule, differing in substituents and biological activities:
Key Comparative Insights
Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound enhances metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., and ) . Methoxyphenyl vs.
Enzyme Inhibition Potential: Hydrazide derivatives with benzimidazole () or triazole-thiol () moieties exhibit enzyme inhibitory or cytotoxic activities, suggesting the target compound may share similar mechanisms .
Synthetic Flexibility :
- The acetohydrazide group allows for diverse derivatization. For example, hydrazones formed with aromatic aldehydes () show tunable electronic properties based on substituents .
Physicochemical and Pharmacokinetic Comparison
| Parameter | Target Compound | Compound | Compound | Compound |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 422.4 | ~450 | ~500 | ~380 |
| XLogP3 | 2.6 | ~3.1 | ~4.0 | ~2.0 |
| Hydrogen Bond Donors | 4 | 3 | 3 | 4 |
| Rotatable Bonds | 6 | 8 | 7 | 5 |
- The target compound’s moderate lipophilicity (XLogP3 = 2.6) balances membrane permeability and solubility, unlike the highly lipophilic analog (XLogP3 ~4.0), which may suffer from poor bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
